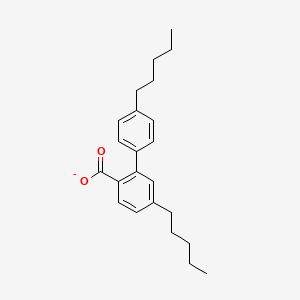
4-Pentylphenyl-4-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl-4-pentylbenzoate is an organic compound with the molecular formula C23H30O2. It is a nematic liquid crystal commonly used in optical electronics, particularly in liquid-crystal displays (LCDs) . The compound consists of a phenyl ring substituted with a pentyl group and esterified with 4-pentylbenzoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentylphenyl-4-pentylbenzoate can be synthesized through an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the ester bond formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentylphenyl-4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystal properties.
Medicine: Explored for drug delivery systems where controlled release is essential.
Industry: Widely used in the production of LCDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-pentylphenyl-4-pentylbenzoate in liquid crystal applications involves its ability to align molecules in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and display images . The molecular targets include the phenyl and benzoate groups, which interact with the electric field to induce the desired alignment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyl-4’-cyanobiphenyl: Another nematic liquid crystal with similar alignment properties but a different core structure.
4-Heptyl-4’-cyanobiphenyl: Similar in function but with a longer alkyl chain, affecting its phase transition temperatures.
Uniqueness
4-Pentylphenyl-4-pentylbenzoate is unique due to its dual pentyl substitution, which provides a balance between flexibility and rigidity, making it suitable for specific liquid crystal applications .
Eigenschaften
Molekularformel |
C23H29O2- |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-pentyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-18-11-14-20(15-12-18)22-17-19(10-8-6-4-2)13-16-21(22)23(24)25/h11-17H,3-10H2,1-2H3,(H,24,25)/p-1 |
InChI-Schlüssel |
ABIVMAOWQLEHDW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)CCCCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



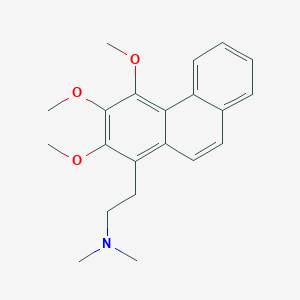
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
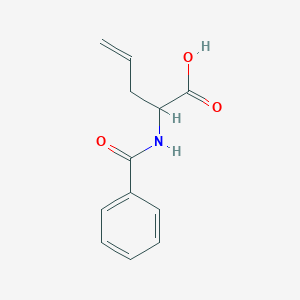
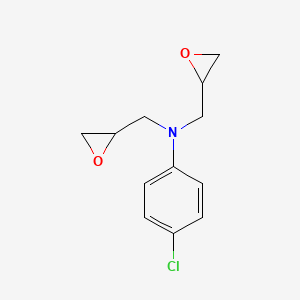


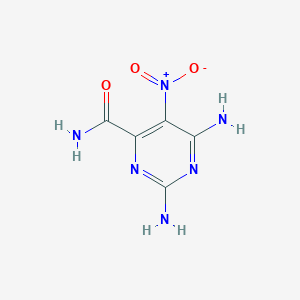
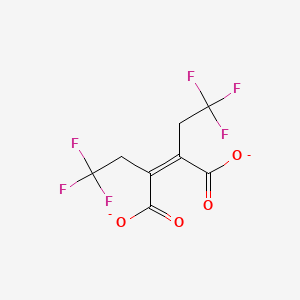

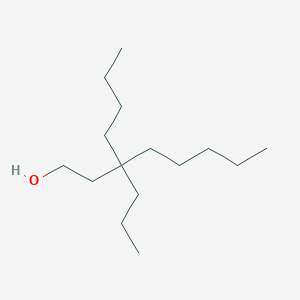
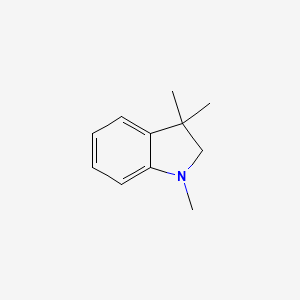
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
